1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-phenylpiperidine-3-carboxamide
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Overview
Description
The compound contains a pyrazole group, which is a five-membered ring with three carbon atoms and two nitrogen atoms . Pyrazoles are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups it contains. For example, the pyrazole ring can participate in various reactions such as substitutions and additions .Scientific Research Applications
Synthesis and Characterization
Experimental and Theoretical Studies on Functionalization Reactions : This research explores the functionalization reactions of pyrazole derivatives, providing insights into the synthesis of new compounds with potential applications in material science and pharmacology (Yıldırım et al., 2005).
Synthesis of Pyrazole and Pyrazolopyrimidines : A study on the synthesis of novel pyrazole derivatives and their antimicrobial evaluation highlights the chemical versatility and potential applications of these compounds in developing new antimicrobial agents (Shamroukh et al., 2013).
Pyridazine Derivatives and Antimicrobial Activity : This research delves into the synthesis of pyridazine derivatives, examining their reactions and antimicrobial activity against various microorganisms, indicating their importance in medicinal chemistry (El-Mariah et al., 2006).
Biological Evaluation
Molecular Docking and In Vitro Screening : A comprehensive study on the synthesis of pyridine and fused pyridine derivatives, including their molecular docking and in vitro screening for antimicrobial and antioxidant activity, showcasing the potential of these compounds in pharmacology and biochemistry (Flefel et al., 2018).
Antimicrobial Evaluation of Pyrazolo[3,4-d]pyridazin Derivatives : Investigating new pyrazolo[3,4-d]pyridazin derivatives, this study provides valuable data on their preparation and antimicrobial activities, suggesting their potential as leads for the development of new antibacterial and antifungal agents (Akbas & Berber, 2005).
Synthesis of Pyrazolopyrimidines as Anti-cancer Agents : This research focuses on synthesizing novel pyrazolopyrimidine derivatives, evaluating their anticancer and anti-5-lipoxygenase activities, highlighting the therapeutic potential of these compounds in cancer treatment (Rahmouni et al., 2016).
Mechanism of Action
Target of Action
Similar compounds with pyrazolylpyridazine structures have been reported to exhibit a wide spectrum of biological activity .
Mode of Action
It’s known that the compound interacts with its targets, leading to changes that result in its biological activity .
Biochemical Pathways
Derivatives of pyrazolylpyridazine, a core structure in this compound, have been reported to have anti-inflammatory, antibacterial, antioxidant, and hypotensive activity .
Result of Action
Similar compounds have been reported to show a pronounced stimulating effect on plant growth .
Properties
IUPAC Name |
N-phenyl-1-(6-pyrazol-1-ylpyridazin-3-yl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O/c26-19(21-16-7-2-1-3-8-16)15-6-4-12-24(14-15)17-9-10-18(23-22-17)25-13-5-11-20-25/h1-3,5,7-11,13,15H,4,6,12,14H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSTJCPPVMYUIRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)N3C=CC=N3)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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